N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040676-63-8
VCID: VC11961674
InChI: InChI=1S/C17H14FN3OS/c18-12-5-4-8-14(9-12)19-16(22)10-15-11-23-17(21-15)20-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,19,22)(H,20,21)
SMILES: C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F
Molecular Formula: C17H14FN3OS
Molecular Weight: 327.4 g/mol

N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

CAS No.: 1040676-63-8

Cat. No.: VC11961674

Molecular Formula: C17H14FN3OS

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide - 1040676-63-8

Specification

CAS No. 1040676-63-8
Molecular Formula C17H14FN3OS
Molecular Weight 327.4 g/mol
IUPAC Name 2-(2-anilino-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide
Standard InChI InChI=1S/C17H14FN3OS/c18-12-5-4-8-14(9-12)19-16(22)10-15-11-23-17(21-15)20-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,19,22)(H,20,21)
Standard InChI Key TZLVNPJECNFKQD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F
Canonical SMILES C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features three primary components (Figure 1):

  • Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3.

  • Phenylamino Group: An aniline derivative attached to the thiazole’s C2 position.

  • N-(3-Fluorophenyl)Acetamide: A fluorinated benzene ring connected via an acetamide linkage to the thiazole’s C4 position.

Table 1: Key Structural Data

PropertyValue
CAS Number1040676-63-8
Molecular FormulaC17H14FN3OS\text{C}_{17}\text{H}_{14}\text{FN}_3\text{OS}
Molecular Weight327.4 g/mol
IUPAC Name2-(2-Anilino-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide
SMILESC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F
XLogP3-AA3.2 (estimated)

The fluorine atom at the phenyl ring’s meta position enhances electronegativity, potentially influencing bioavailability and target binding .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide likely involves multi-step reactions:

  • Thiazole Core Formation: A Hantzsch thiazole synthesis between α-bromoacetophenone derivatives and thioureas or thioamides .

  • Acetamide Coupling: Reaction of the thiazole intermediate with 3-fluoroaniline using chloroacetyl chloride or succinimidyl esters .

Table 2: Hypothetical Synthesis Protocol

StepReactantsConditionsProduct
1α-Bromo-4-acetamidoacetophenone, ThioureaEthanol, reflux, 6h4-(2-Aminothiazol-4-yl)aniline
24-(2-Aminothiazol-4-yl)aniline, Chloroacetyl chlorideDioxane, Et₃N, 0–5°CChloroacetamide intermediate
3Chloroacetamide intermediate, 3-FluoroanilineDMF, K₂CO₃, reflux, 8hTarget compound

Yield optimization typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis .

Biological Activities and Mechanisms

Anticancer Activity

Thiazole-based molecules often target kinase pathways:

  • Apoptosis Induction: Analogous derivatives activate caspase-3 and caspase-8 in leukemia cells (HL-60) .

  • Kinase Inhibition: Structural analogs inhibit ERK1/2 and FAK kinases, suppressing tumor proliferation (IC₅₀: 1.7–23.6 μM) .

Table 3: Comparative Anticancer Data for Related Thiazoles

CompoundTarget Cell LineIC₅₀ (μM)Mechanism
5-Phenyl-1,3,4-thiadiazoleSK-MEL-24.27ERK1/2 inhibition
N-Benzoyl thiadiazoleMDA-MB-2319.0Caspase-3 activation
Hypothesized target compoundN/A*PendingKinase/DNA intercalation

Pharmacological and Computational Insights

ADMET Profiling

  • Lipophilicity: The calculated LogP (3.2) suggests moderate blood-brain barrier permeability.

  • Metabolic Stability: Fluorine substitution may reduce cytochrome P450-mediated oxidation, extending half-life .

Molecular Docking Studies

Docking simulations using FAK (PDB: 4DUH) reveal:

  • The thiazole core forms hydrogen bonds with Lys454 and Asp564.

  • The fluorophenyl group engages in hydrophobic interactions with Val436 .

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